Methyl (bicyclo[2.2.1]heptan-1-yl)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (bicyclo[2.2.1]heptan-1-yl)acetate can be synthesized through several methods. One common approach involves the esterification of bicyclo[2.2.1]heptan-1-ylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl (bicyclo[2.2.1]heptan-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or Grignard reagents can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (bicyclo[2.2.1]heptan-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl (bicyclo[2.2.1]heptan-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active bicyclo[2.2.1]heptane moiety, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]heptan-2-yl acetate
- Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-, acetate
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate
Uniqueness
Methyl (bicyclo[2.2.1]heptan-1-yl)acetate is unique due to its specific ester linkage and the position of the functional groups on the bicyclic framework. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry.
Properties
CAS No. |
15019-84-8 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
methyl 2-(1-bicyclo[2.2.1]heptanyl)acetate |
InChI |
InChI=1S/C10H16O2/c1-12-9(11)7-10-4-2-8(6-10)3-5-10/h8H,2-7H2,1H3 |
InChI Key |
FNGPZDNGYKVXEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC12CCC(C1)CC2 |
Origin of Product |
United States |
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